2-Bromo-5-(difluoromethoxy)phenol
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Overview
Description
2-Bromo-5-(difluoromethoxy)phenol is an organic compound with the molecular formula C7H5BrF2O2 It is a brominated phenol derivative, characterized by the presence of a bromine atom and a difluoromethoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethoxy)phenol can be achieved through several methods. One common approach involves the bromination of 5-(difluoromethoxy)phenol using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to ensure efficient bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(difluoromethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Bromo-5-(difluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-(difluoromethoxy)phenol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase and acetylcholinesterase by binding to their active sites. The bromine and difluoromethoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethoxy)phenol: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-Bromo-5-(trifluoromethoxy)pyridine: Contains a pyridine ring instead of a phenol ring.
Uniqueness
2-Bromo-5-(difluoromethoxy)phenol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .
Properties
Molecular Formula |
C7H5BrF2O2 |
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Molecular Weight |
239.01 g/mol |
IUPAC Name |
2-bromo-5-(difluoromethoxy)phenol |
InChI |
InChI=1S/C7H5BrF2O2/c8-5-2-1-4(3-6(5)11)12-7(9)10/h1-3,7,11H |
InChI Key |
IGPYTMVVDVRWHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)O)Br |
Origin of Product |
United States |
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